![molecular formula C9H8N2O2 B11912087 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a methoxy group at the 5-position and a formyl group at the 3-position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed synthesis, which employs ethyl tertiary amines as carbon sources . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper iodide, with the reaction being conducted under an air atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 5-Methoxyimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Methoxyimidazo[1,2-a]pyridine: Lacks the formyl group at the 3-position.
Uniqueness: 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the methoxy and formyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-6H,1H3 |
InChI Key |
ZRPIBVVYIJSZOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


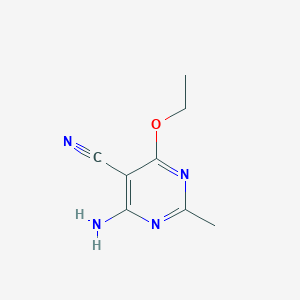
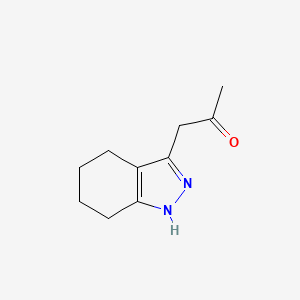

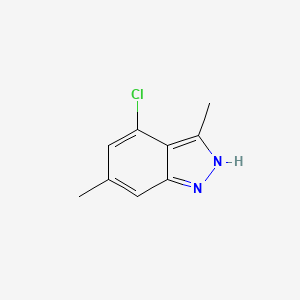
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
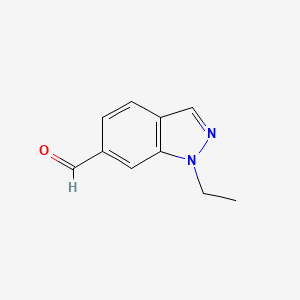

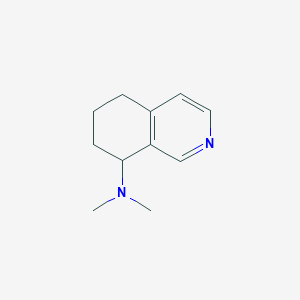
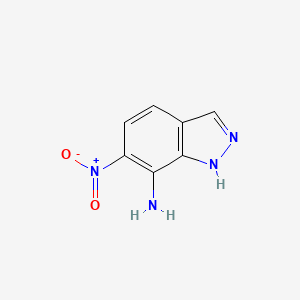
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)
